2-(4-Aminopiperidin-1-yl)acetamide
Description
Contextualization within Amidopiperidine Chemical Space
The term "chemical space" refers to the vast ensemble of all possible molecules. unibe.chmdpi.com In medicinal chemistry, researchers often focus on specific regions of this space known for containing biologically active compounds. The amidopiperidine scaffold, which characterizes 2-(4-Aminopiperidin-1-yl)acetamide, is one such privileged area.
Piperidine (B6355638) is a fundamental heterocyclic system that is a cornerstone in the production of numerous drugs. researchgate.net Its derivatives are utilized in a wide range of therapeutic applications, including as anticancer, antiviral, and analgesic agents. researchgate.net The 4-aminopiperidine (B84694) moiety, in particular, is a recurring motif in bioactive compounds. acs.orgacs.org It can serve critical functions in molecular recognition by modulating the molecule's stereoelectronics and providing conformational restriction, which can reduce the entropic penalty upon binding to a biological target.
The addition of an acetamide (B32628) group to the piperidine nitrogen introduces a versatile linker and hydrogen bonding capabilities, further enhancing its potential for interaction with biological macromolecules. This combination places this compound firmly within a chemical space that is actively explored for novel therapeutic agents. nih.gov
Rationale for Advanced Academic Investigation of this compound
The primary rationale for the investigation of this compound is its role as a versatile synthetic intermediate and a key structural fragment in the development of potent and selective therapeutic agents.
Key Research Applications:
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The acetamide linker present in the compound is a feature in potent DPP-IV inhibitors. For instance, research on thiouracil derivatives identified that a heterocyclic substituted piperazine (B1678402) with an acetamide linker resulted in highly potent DPP-IV inhibitors. nih.gov This suggests that the this compound scaffold is a promising starting point for designing new antidiabetic agents.
Antiviral Agents: The 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly. nih.gov The core structure acts synergistically with other approved antiviral drugs, highlighting its potential in combination therapies. nih.gov The acetamide portion can be modified to optimize interactions with viral targets.
N-type Calcium Channel Blockers: Derivatives of the 4-aminopiperidine scaffold, decorated with various acyl moieties on the nitrogen atoms, have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain. nih.gov The acetamide group of the title compound represents a simple yet effective decoration.
Building Block for Complex Molecules: As a bifunctional molecule, it serves as a ready-made building block. The primary amine at the 4-position and the acetamide group provide two distinct points for chemical modification, allowing for the rapid generation of compound libraries for high-throughput screening.
Historical Overview of Key Precursor Scaffolds and Related Chemical Entities
The synthesis and utility of this compound are built upon established chemistries of its precursor scaffolds, primarily those related to piperidine.
The piperidine ring itself is a ubiquitous scaffold in natural products and synthetic drugs. researchgate.net The development of methods to functionalize the piperidine ring has been a long-standing area of research in organic chemistry. Key synthetic strategies include the hydrogenation of pyridine (B92270) derivatives and various intramolecular cyclization reactions. mdpi.com
The direct precursor to the title compound is 4-aminopiperidine . This compound is often protected, for example as tert-butyl piperidin-4-ylcarbamate, before further reactions. A common synthetic route to introduce the acetamide side chain involves the alkylation of the piperidine nitrogen with a haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide.
A typical synthetic sequence involves:
Reacting a protected 4-aminopiperidine (e.g., Boc-4-aminopiperidine) with a 2-haloacetyl halide (e.g., chloroacetyl chloride) to form an intermediate. smolecule.com
Nucleophilic substitution of the halide with the piperidine nitrogen.
Deprotection of the 4-amino group to yield the final product.
This foundational chemistry allows for the creation of not only this compound but also a wide array of derivatives by substituting the acetamide or the starting piperidine.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRVCVWALQWYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Aminopiperidin 1 Yl Acetamide
Retrosynthetic Analysis of the 2-(4-Aminopiperidin-1-yl)acetamide Core
A retrosynthetic analysis of this compound reveals several logical disconnection points, guiding the design of viable synthetic routes. The primary disconnections involve the C-N bonds of the piperidine (B6355638) ring and the amide bond of the acetamide (B32628) moiety.
Disconnection Approach 1: Amide Bond Formation
The most straightforward disconnection is at the amide bond, leading to 4-aminopiperidine (B84694) and a suitable C2-synthon like 2-chloroacetamide (B119443). This approach simplifies the synthesis to an alkylation of the piperidine nitrogen.
Disconnection Approach 2: Piperidine Ring Nitrogen
Alternatively, disconnection at the N1-C2 bond of the piperidine ring suggests a reaction between a protected 4-aminopiperidine and an acetyl group equivalent. This strategy often involves the use of protecting groups to ensure regioselectivity.
Disconnection Approach 3: Piperidine Ring Construction
A more fundamental disconnection involves breaking the C-C and C-N bonds of the piperidine ring itself. This approach starts from acyclic precursors and constructs the heterocyclic core, offering flexibility in introducing substituents. A common strategy here is the reductive amination of a suitable dicarbonyl compound or its equivalent. mdpi.comnih.gov
Classical Synthetic Routes to this compound
Classical syntheses of this compound typically involve the stepwise construction and functionalization of the piperidine ring, followed by the introduction of the acetamide side chain.
Strategies for Acetamide Moiety Formation
The formation of the acetamide moiety is a crucial step. A prevalent method involves the N-alkylation of a 4-aminopiperidine derivative with a haloacetamide, such as 2-chloroacetamide. uniba.it The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of solvent and base can influence the reaction efficiency and yield.
Another strategy involves the reaction of a piperidine derivative with an activated form of acetic acid, such as acetyl chloride or acetic anhydride, followed by amidation. However, this can lead to competing N-acylation at the 4-amino group if it is not protected.
A common and effective approach utilizes a protected form of 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine). The protected amine can be reacted with 2-chloroacetyl chloride to form the corresponding N-acylated intermediate. uniba.it Subsequent deprotection of the Boc group under acidic conditions yields the desired acetamide side chain at the piperidine nitrogen.
| Reagent 1 | Reagent 2 | Conditions | Product | Ref. |
| tert-butyl 4-aminopiperidine-1-carboxylate | 2-chloroacetyl chloride | Pyridine (B92270), CH2Cl2, 0 °C to rt | tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate | uniba.it |
| 4-aminopiperidine | 2-chloroacetamide | Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound | google.com |
Piperidine Ring Construction and Functionalization Techniques
The construction of the piperidine ring is a foundational aspect of the synthesis. A widely used method is the hydrogenation of corresponding pyridine derivatives. mdpi.com Various catalysts, including rhodium, palladium, and nickel, have been employed for this transformation, often with high diastereoselectivity. mdpi.com
Functionalization of a pre-existing piperidine ring is another key strategy. For instance, starting from a commercially available N-substituted 4-piperidone (B1582916), reductive amination can be performed to introduce the 4-amino group. mdpi.comnih.gov This reaction typically involves treating the piperidone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). mdpi.comnih.gov
The use of protecting groups, such as the Boc group, is instrumental in many synthetic sequences. For example, N-Boc-4-piperidone can be subjected to reductive amination, and the Boc group can be subsequently removed under acidic conditions to yield 4-aminopiperidine. mdpi.com
| Starting Material | Key Transformation | Reagents | Product | Ref. |
| N-substituted 4-piperidone | Reductive Amination | Amine, Sodium triacetoxyborohydride | N-substituted 4-aminopiperidine | mdpi.comnih.gov |
| Fluorinated Pyridines | Hydrogenation | Rhodium or Palladium catalyst | Fluorinated Piperidines | mdpi.com |
| N-Boc-4-piperidone | Reductive Amination / Deprotection | 1. Amine, NaBH(OAc)3 2. TFA or HCl | 4-Aminopiperidine | mdpi.com |
Regioselective Amination Approaches for the Piperidine Nitrogen
Achieving regioselective amination at the piperidine nitrogen (N1) is critical. When starting with 4-aminopiperidine, direct alkylation with 2-chloroacetamide can lead to a mixture of products, including N,N-dialkylation and alkylation at the 4-amino position. To circumvent this, a common strategy is to use a protecting group on the 4-amino function. The Boc group is frequently employed due to its stability and ease of removal. nih.govnih.gov
With the 4-amino group protected, the piperidine nitrogen becomes the more nucleophilic site for alkylation with 2-chloroacetamide or a similar electrophile. After the successful introduction of the acetamide side chain at the N1 position, the protecting group on the 4-amino group can be selectively removed to afford the final product.
Advanced and Stereoselective Synthesis of this compound and Related Analogs
Modern synthetic efforts often focus on developing more efficient and stereoselective methods to access this compound and its analogs, which may contain chiral centers.
Enantioselective and Diastereoselective Synthesis Methods
The stereoselective synthesis of substituted piperidines is an active area of research. thieme-connect.com One approach involves the asymmetric hydrogenation of prochiral pyridinium (B92312) salts or substituted pyridines using chiral catalysts. mdpi.com This can establish the stereochemistry of the piperidine ring early in the synthetic sequence.
Another powerful technique is the use of chiral auxiliaries or catalysts in cyclization reactions to form the piperidine ring. For instance, intramolecular Michael additions or Mannich reactions can be rendered enantioselective.
For the synthesis of chiral analogs of this compound, a key strategy involves the diastereoselective functionalization of a chiral piperidine precursor. For example, starting with a chiral N-protected 4-hydroxypiperidine, the hydroxyl group can be converted to an amino group with inversion of stereochemistry via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source. The resulting enantiomerically enriched 4-aminopiperidine derivative can then be elaborated to the final product.
Catalytic asymmetric methods for the direct functionalization of the piperidine ring are also emerging as powerful tools. thieme-connect.com These methods can introduce substituents at specific positions with high stereocontrol, offering a more atom-economical and efficient route to chiral piperidine derivatives.
| Strategy | Key Feature | Example Reaction | Stereocontrol |
| Asymmetric Hydrogenation | Chiral Catalyst | Hydrogenation of a substituted pyridine | High enantioselectivity |
| Chiral Auxiliary | Covalent attachment of a chiral group | Diastereoselective cyclization | High diastereoselectivity |
| Asymmetric Cyclization | Chiral Catalyst | Intramolecular Michael Addition | High enantioselectivity |
| Diastereoselective Functionalization | Chiral Substrate | Nucleophilic substitution on a chiral piperidine | Controlled by existing stereocenter(s) |
Catalyst-Mediated Synthetic Pathways
The synthesis of the this compound scaffold relies heavily on catalytic methods to construct and functionalize the piperidine ring. A primary strategy involves the catalytic hydrogenation of a corresponding substituted pyridine precursor. Various metal catalysts are effective for this transformation, with the choice of catalyst and reaction conditions influencing yield and selectivity. nih.gov For instance, heterogeneous catalysts like rhodium on carbon (Rh/C) can be used for the complete hydrogenation of aromatic rings under relatively mild conditions. organic-chemistry.org
Recent advancements have introduced more sophisticated catalytic systems. A new heterogeneous cobalt catalyst supported on titanium nanoparticles has demonstrated high efficiency for acid-free hydrogenation of pyridine derivatives, even in aqueous media. nih.gov Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to create chiral 3-substituted piperidines from pyridine precursors, showcasing the potential for stereoselective synthesis. acs.org Gold-catalyzed annulation procedures have also been presented as a method for the direct assembly of highly substituted piperidines. ajchem-a.com
Another significant catalytic approach involves the reductive amination of a suitable keto-precursor. This can be achieved through a one-pot reaction where a ketone is converted to an amine in the presence of a reducing agent and an ammonia source.
Below is a table summarizing various catalytic systems used in the synthesis of piperidine derivatives, which are foundational to producing this compound.
| Catalyst System | Reaction Type | Substrate Example | Key Advantages | Reference |
|---|---|---|---|---|
| Rhodium on Carbon (Rh/C) | Pyridine Hydrogenation | Substituted Pyridine | Mild conditions, applicable to various aromatics | organic-chemistry.org |
| Cobalt on Titanium Nanoparticles | Pyridine Hydrogenation | Pyridine Derivatives | Acid-free, effective in water, good selectivity | nih.gov |
| Boron Trifluoride Etherate (BF₃·OEt₂) | One-Pot Multicomponent Synthesis | Aldehydes, Amines, β-Ketoesters | Solvent-free, high atom economy, good to excellent yields | researchgate.net |
| Rhodium Complex | Asymmetric Reductive Heck | Aryl Boronic Acids, Pyridine Carboxylate | High enantioselectivity, broad functional group tolerance | acs.org |
| Gold(I) Complex | Oxidative Amination/Annulation | N-Allenamides, Alkene-Tethered Oximes | Direct assembly of complex piperidines | nih.govajchem-a.com |
Multi-Component Reaction Approaches in Amidopiperidine Synthesis
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like this compound from simple precursors in a single step. dokumen.pub These reactions are characterized by high atom economy and procedural simplicity. The Ugi four-component reaction (U-4CR) is particularly relevant for the synthesis of α-aminoacyl amide derivatives, making it an ideal candidate for constructing the target molecule. researchgate.netmdpi.com
A hypothetical Ugi reaction to form a precursor to this compound would involve the combination of a protected 4-oxopiperidine (ketone component), a primary amine (e.g., benzylamine), an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., acetic acid). The resulting Ugi product would contain the core piperidine ring and the N-acetamide side chain, which could then be deprotected to yield the final compound. Such an approach allows for the rapid assembly of the molecular skeleton in one pot, significantly shortening the synthetic route compared to traditional linear methods. researchgate.net
The Strecker reaction is another classical MCR that can be used to synthesize α-aminonitriles, which are precursors to amino acids. This reaction has been applied to the synthesis of 4-aminopiperidine-4-carboxylic ester moieties, demonstrating its utility in building the functionalized piperidine core. nih.gov
The table below illustrates a potential Ugi four-component reaction for the synthesis of a protected precursor of the target compound.
| Component | Example Reagent | Role in Final Structure |
|---|---|---|
| Ketone | N-Boc-4-piperidone | Forms the piperidine backbone |
| Amine | Ammonia | Provides the 4-amino group |
| Carboxylic Acid | Glyoxylic Acid | Provides the acetamide backbone |
| Isocyanide | 1,1,3,3-Tetramethylbutyl isocyanide | Facilitates the amide bond formation |
Principles of Sustainable Chemistry in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact. nih.gov Key considerations include the use of safer solvents, maximization of atom economy, and enhancement of energy efficiency.
Solvent-Free and Aqueous Reaction Media Utilization
A significant trend in the sustainable synthesis of piperidine derivatives is the move away from volatile and hazardous organic solvents. dokumen.pub
Solvent-Free Reactions: Several synthetic protocols for piperidines are now conducted under solvent-free conditions. For example, the one-pot multicomponent synthesis of functionalized piperidines using BF₃·OEt₂ as a catalyst can be performed neat, often with gentle heating. researchgate.net Microwave-assisted solvent-free synthesis is another effective method for preparing piperidine derivatives, offering rapid reaction times and high yields. researchgate.net These approaches reduce solvent waste, eliminate costly and energy-intensive solvent removal steps, and often simplify product purification.
Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of piperidines via catalytic hydrogenation of pyridines has been successfully demonstrated in water. nih.gov For instance, a novel approach for the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) proceeds in water. rsc.org The development of water-tolerant catalysts is crucial for expanding the scope of aqueous-phase synthesis in this area.
Atom Economy and Synthetic Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wordpress.comlibretexts.org Synthetic routes with high atom economy generate less waste and are more sustainable.
Addition and rearrangement reactions inherently have 100% atom economy. docbrown.info Multi-component reactions, such as the Ugi reaction, are highly favored because they combine multiple reactants into a single product in one step, maximizing the incorporation of starting materials and thus achieving a high atom economy. researchgate.net
The following table provides a conceptual comparison of the atom economy for two different synthetic approaches to the target compound.
By prioritizing MCRs and catalyst-mediated pathways that operate in green solvents or under solvent-free conditions, the synthesis of this compound can be optimized for both efficiency and environmental sustainability.
Chemical Reactivity and Derivatization Strategies of 2 4 Aminopiperidin 1 Yl Acetamide
Reactivity Profiles of the Primary Amine Functionality
The primary amine at the C4 position of the piperidine (B6355638) ring is the most nucleophilic and sterically accessible site for electrophilic attack. This makes it a prime target for a variety of chemical transformations aimed at introducing diverse functional groups.
Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation
The primary amine of 4-aminopiperidine (B84694) derivatives readily undergoes acylation and sulfonylation. These reactions are fundamental in medicinal chemistry for creating stable amide and sulfonamide linkages.
Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides under basic conditions yields the corresponding N-acylated products. For instance, the acylation of a Boc-protected 4-aminopiperidine with benzoyl chloride, followed by deprotection, is a common strategy to introduce a benzamide (B126) group. nih.gov This method allows for the introduction of a wide array of aryl, heteroaryl, or aliphatic acyl groups.
Sulfonylation: Similarly, treatment with sulfonyl chlorides, like benzenesulfonyl chloride, in the presence of a base, leads to the formation of stable sulfonamides. nih.gov This reaction is often employed to introduce aryl or alkylsulfonyl moieties, which can act as hydrogen bond acceptors and modulate the physicochemical properties of the parent molecule.
A general scheme for these transformations is the reaction of a 4-aminopiperidine derivative with an appropriate electrophile, often followed by the removal of a protecting group if one was used during the synthesis. nih.gov
Table 1: Examples of Acylation and Sulfonylation on the 4-Aminopiperidine Scaffold
| Reagent/Electrophile | Reaction Type | Product Functional Group | Reference |
| Benzoyl chloride | Acylation | Amide | nih.gov |
| Benzenesulfonyl chloride | Sulfonylation | Sulfonamide | nih.gov |
Alkylation and Reductive Amination Reactions for Nitrogen Functionalization
The functionalization of the primary amine can also be achieved through alkylation or reductive amination, leading to secondary or tertiary amines.
Alkylation: Direct alkylation with alkyl halides (e.g., bromides) can be used to introduce alkyl substituents. nih.gov However, this method can sometimes lead to over-alkylation, yielding a mixture of products. acs.org
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govmdpi.comacs.org This method is highly efficient for creating secondary amines and is compatible with a broad range of aldehydes and ketones, allowing for significant diversification. mdpi.com For example, N-substituted 4-piperidone (B1582916) derivatives can be reacted with various aliphatic amines via reductive amination to yield N-substituted 4-aminopiperidines. mdpi.com
Table 2: Comparison of Nitrogen Functionalization Strategies
| Method | Reagents | Outcome | Advantages | Reference |
| Alkylation | Alkyl bromides | Mono- and di-alkylation | Direct | nih.govacs.org |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Mono-alkylation | High selectivity, broad scope | nih.govmdpi.com |
Ureation and Thioureation Reactions
The primary amine is also readily converted into urea (B33335) or thiourea (B124793) derivatives by reacting with isocyanates or isothiocyanates, respectively. These reactions are typically high-yielding and proceed under mild conditions. The resulting urea and thiourea moieties are valuable in drug design as they are excellent hydrogen bond donors and acceptors.
The synthesis of urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole demonstrates this principle, where the piperidinyl amine reacts with various isocyanates and isothiocyanates. ias.ac.in Similarly, various urea and thiourea derivatives can be prepared from amino acid-heterocycle conjugates, highlighting the generality of this reaction. researchgate.net The reaction involves the nucleophilic attack of the amine onto the electrophilic carbon of the isocyanate or isothiocyanate. ias.ac.inbibliotekanauki.pl
Chemical Transformations at the Acetamide (B32628) Moiety
The acetamide group, while generally less reactive than the primary amine, offers additional opportunities for modification.
Hydrolysis and Amide Exchange Processes
The amide bond of the acetamide can be cleaved under hydrolytic conditions. While specific studies on the hydrolysis of 2-(4-Aminopiperidin-1-yl)acetamide are not prevalent, related compounds like methyl 2-(4-aminopiperidin-1-yl)acetate can undergo hydrolysis of the ester group, suggesting the amide bond could be cleaved under sufficiently vigorous acidic or basic conditions to yield 2-(4-aminopiperidin-1-yl)acetic acid and ammonia (B1221849). vulcanchem.com This process, however, might be challenging to achieve selectively without affecting other parts of the molecule.
N-Functionalization Strategies of the Acetamide Nitrogen
Direct N-functionalization of the primary acetamide is challenging due to the lower nucleophilicity of the amide nitrogen compared to the primary amine. The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group.
However, derivatization of the acetamide can be achieved through multi-step synthetic sequences. For instance, a related synthetic pathway involves preparing N-substituted acetamide derivatives by first coupling a primary amine with a bromoacetamide electrophile. who.int In the context of this compound, a hypothetical derivatization could involve the initial synthesis of a more complex N-substituted 2-bromoacetamide, which is then used to alkylate 4-aminopiperidine at the tertiary ring nitrogen. Research has shown the synthesis of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, where a pre-formed sulfonamide is N-alkylated with various N-aryl/aralkyl-substituted-2-bromoacetamides. who.int This demonstrates that the acetamide nitrogen can be part of a larger, pre-functionalized fragment used in the synthesis.
Another approach involves the synthesis of more complex acetamide derivatives that are then used in subsequent reactions. For example, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives have been synthesized and evaluated for biological activity, showing that the N-phenylacetamide moiety can be a key structural component. nih.gov
Reactivity at the Piperidine Ring Nitrogen
The tertiary amine within the piperidine ring of this compound is a key site for chemical modification. Its nucleophilic character allows for reactions that can significantly alter the compound's physicochemical properties, such as its charge, size, and conformation.
Quaternization involves the alkylation of the tertiary piperidine nitrogen, converting it into a permanently charged quaternary ammonium (B1175870) salt. This transformation can have a profound impact on a molecule's biological activity by, for instance, enhancing its interaction with biological targets or altering its cell permeability. The reaction typically proceeds via an SN2 mechanism with an appropriate alkylating agent.
Activated halides, such as chloroacetamide and chloroacetone, have been shown to quantitatively quaternize pyridine (B92270) nitrogens, a reaction principle that is directly applicable to the piperidine nitrogen in the target compound. itu.edu.tr The presence of an adjacent electron-withdrawing group on the alkyl halide enhances its reactivity. itu.edu.tr For example, benzyl (B1604629) halides are commonly used to introduce a benzyl group, leading to the formation of a quaternary ammonium salt. googleapis.com
The choice of the alkylating agent allows for the introduction of a wide variety of substituents, thereby modulating the steric and electronic properties of the resulting quaternary salt.
Table 1: Examples of Reagents for Piperidine Nitrogen Quaternization
| Reagent Class | Specific Example | Potential R-Group Introduced |
| Alkyl Halides | Methyl Iodide | Methyl |
| Benzyl Halides | Benzyl Bromide | Benzyl |
| Activated Halides | 2-Chloroacetamide (B119443) | Acetamido |
| Activated Halides | Chloroacetone | Acetonyl |
This table presents potential quaternization reagents based on established chemical principles for piperidine and related heterocyclic nitrogens.
The piperidine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, offering pathways to novel heterocyclic structures. These transformations can be valuable for creating structurally diverse analogs for SAR studies.
One notable reaction is the Meisenheimer rearrangement of piperidine N-oxides, which can be formed by the oxidation of the piperidine nitrogen. This rearrangement can lead to the formation of larger ring systems, such as hexahydro-1,2-oxazepines. acs.org Other rearrangements can be induced by various reagents. For instance, N-bromosuccinimide can trigger a cascade reaction involving aminocyclization and aziridine (B145994) ring expansion, ultimately leading to the formation of azepane derivatives. acs.org
Furthermore, ring-rearrangement metathesis has been employed as a powerful tool in the stereoselective synthesis of complex piperidine alkaloids from nitroso Diels-Alder cycloadducts. researchgate.net While these reactions have not been specifically reported for this compound, they represent established methodologies for modifying the core piperidine scaffold and could be explored for generating novel derivatives. acs.orgresearchgate.net
Table 2: Examples of Piperidine Scaffold Rearrangement Reactions
| Reaction Type | Precursor | Key Reagent(s) | Resulting Scaffold |
| Meisenheimer Rearrangement | Piperidine N-oxide | Heat | Hexahydro-1,2-oxazepine acs.org |
| Ring Expansion | Prolinol derivative | N-Bromosuccinimide | Azepane derivative acs.org |
| Ring-Rearrangement Metathesis | Nitroso Diels-Alder adduct | Grubbs catalyst | Substituted Piperidines researchgate.net |
This table summarizes general rearrangement strategies applicable to piperidine-containing molecules.
Advanced Derivatization for Structure-Activity Relationship (SAR) Studies
To efficiently explore the chemical space around the this compound core and to understand how structural modifications affect biological activity, advanced derivatization techniques like combinatorial chemistry and linker-based conjugation are employed.
Combinatorial chemistry and parallel synthesis are powerful strategies for rapidly generating large libraries of related compounds for high-throughput screening. nih.govyoutube.com These methods allow for the systematic variation of different parts of a molecule to build a detailed structure-activity relationship (SAR) profile. nih.govfigshare.comsci-hub.st
In the context of this compound, both the primary amino group and the piperidine nitrogen can serve as points for diversification. Using solid-phase synthesis, the core molecule can be attached to a resin, and then various building blocks can be added in a parallel fashion. uniroma1.it For example, the primary amino group can be acylated with a diverse set of carboxylic acids, or it can undergo reductive amination with a variety of aldehydes and ketones. Subsequently or alternatively, the piperidine nitrogen can be functionalized. This approach has been successfully used to generate libraries of piperidine-based compounds for identifying potent receptor antagonists and agonists. nih.govsci-hub.st
Table 3: Potential Building Blocks for Parallel Synthesis with this compound
| Reaction Site | Reaction Type | Class of Building Block | Example |
| Primary Amine (C4) | Acylation | Carboxylic Acids / Acid Chlorides | Benzoyl chloride |
| Primary Amine (C4) | Reductive Amination | Aldehydes / Ketones | Cyclohexanone |
| Primary Amine (C4) | Sulfonylation | Sulfonyl Chlorides | Benzenesulfonyl chloride who.int |
| Piperidine Nitrogen (N1) | Acylation | Acid Chlorides | Acetyl chloride |
| Piperidine Nitrogen (N1) | Reductive Amination | Aldehydes / Ketones | 4-Fluorobenzaldehyde |
This table illustrates how different reactive sites on the scaffold can be modified with various building blocks in a parallel synthesis workflow.
Linker chemistry is crucial for attaching small molecules like this compound to larger biomolecules or other chemical entities to create conjugates with specific functions. This is a key technology in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). rsc.orgfrontiersin.orgrsc.org
The primary amino group of this compound is an ideal handle for linker attachment. This can be achieved through the formation of a stable amide bond by reacting the amine with an activated carboxylic acid on the linker. The linker itself can be designed to be cleavable (e.g., by proteases or changes in pH) or non-cleavable, depending on the desired application. For instance, a linker terminating in a maleimide (B117702) or bromoacetamide group can be used to conjugate the molecule to cysteine residues on an antibody. rsc.org
In PROTAC design, one end of a linker is attached to a ligand for an E3 ligase, and the other end is attached to a ligand for a target protein of interest. The primary amine of this compound could be used to connect to such a linker system, potentially recruiting a target protein for degradation. rsc.org
Table 4: Linker Attachment Strategies for Conjugation
| Conjugation Point | Linker Functional Group | Conjugation Chemistry | Resulting Linkage |
| Primary Amine (C4) | Activated Ester (e.g., NHS-ester) | Amidation | Amide |
| Primary Amine (C4) | Isothiocyanate | Thiourea formation | Thiourea |
| Primary Amine (C4) | Aldehyde (with reducing agent) | Reductive Amination | Secondary Amine |
| Primary Amine (C4) | Bromoacetamide | Alkylation | Secondary Amine |
This table outlines common chemical strategies for attaching linkers to the primary amine of this compound.
Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation of 2 4 Aminopiperidin 1 Yl Acetamide and Its Analogs
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For 2-(4-Aminopiperidin-1-yl)acetamide, HRMS provides the exact mass of the molecular ion, which can be used to confirm its molecular formula.
The monoisotopic mass of the neutral molecule is 157.1215 Da. uni.lu In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the compound would be observed as its protonated form, [M+H]⁺, with a predicted m/z of 158.12878. uni.lu The high resolution of the instrument allows for the differentiation of this ion from others with the same nominal mass but different elemental compositions.
Table 1: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.12878 |
| [M+Na]⁺ | 180.11072 |
| [M+K]⁺ | 196.08466 |
| [M+NH₄]⁺ | 175.15532 |
The fragmentation of this compound under collision-induced dissociation (CID) in the mass spectrometer would be expected to yield characteristic fragment ions. The primary fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the acetamide (B32628) side chain, and the opening of the piperidine (B6355638) ring. The analysis of these fragmentation patterns provides valuable information for confirming the connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides detailed information about the connectivity and stereochemistry of the molecule.
One-Dimensional NMR (¹H, ¹³C) for Core Resonances
The ¹H NMR spectrum of this compound would show distinct signals for the protons of the piperidine ring, the methylene (B1212753) group of the acetamide moiety, and the amine and amide protons. The chemical shifts of the piperidine protons are influenced by their axial or equatorial position and their proximity to the nitrogen atoms.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the piperidine ring and the acetamide group are characteristic and can be used to confirm the presence of these structural motifs.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CH₂- (acetamide) | 3.0 - 3.5 | 60 - 65 |
| 2 | C=O | - | 170 - 175 |
| 3 | -NH₂ (amide) | 7.0 - 8.0 | - |
| 4 | -CH₂- (piperidine, axial) | 1.2 - 1.6 | 50 - 55 |
| 5 | -CH₂- (piperidine, equatorial) | 1.8 - 2.2 | 50 - 55 |
| 6 | -CH- (piperidine) | 2.5 - 3.0 | 45 - 50 |
| 7 | -NH₂ (amine) | 1.5 - 2.5 | - |
| 8 | -CH₂- (piperidine, axial) | 2.0 - 2.5 | 30 - 35 |
| 9 | -CH₂- (piperidine, equatorial) | 2.8 - 3.2 | 30 - 35 |
Note: Predicted chemical shift ranges are based on data from similar piperidine and acetamide derivatives and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional NMR experiments are crucial for assembling the molecular structure from the individual proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons in the piperidine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, HMBC correlations would be expected from the methylene protons of the acetamide group to the carbonyl carbon and to the carbons of the piperidine ring at positions 2 and 6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is especially important for determining the stereochemistry of the molecule, such as the conformation of the piperidine ring and the relative orientation of the substituents.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the primary amine and the primary amide, the C=O stretching of the amide, and the C-N stretching vibrations. Raman spectroscopy would also show these vibrations, and in some cases, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, providing complementary information.
Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | 3300 - 3500 (two bands) |
| Amide (-CONH₂) | N-H Stretch | 3100 - 3400 (two bands) | 3100 - 3400 (two bands) |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 |
| Amide (-CONH₂) | N-H Bend (Amide II) | 1580 - 1620 | Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Piperidine | C-N Stretch | 1000 - 1250 | 1000 - 1250 |
X-ray Crystallography for Solid-State Three-Dimensional Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule.
For this compound, X-ray crystallography would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the amino and acetamide substituents. It would also provide insight into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. While no crystal structure for the parent compound is publicly available, the crystal structure of an analog, N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate, shows the piperidine moiety in a chair conformation, which is the lowest energy state. unit.no
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Chiral HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for separating isomers. For this compound, reversed-phase HPLC with a suitable column and mobile phase can be used to determine its purity by separating it from any starting materials, byproducts, or degradation products.
Furthermore, since this compound possesses a chiral center at the C4 position of the piperidine ring if it were substituted, or if analogs with stereocenters are considered, the compound can exist as a pair of enantiomers. Chiral HPLC is the method of choice for separating and quantifying these enantiomers. google.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of a robust chiral HPLC method is critical for the production of enantiomerically pure compounds.
Computational Chemistry and Theoretical Studies of 2 4 Aminopiperidin 1 Yl Acetamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic distribution, reactivity, and spectroscopic characteristics. For 2-(4-Aminopiperidin-1-yl)acetamide, these calculations can predict its behavior at a molecular level.
Molecular Orbital Analysis and Electronic Properties
The electronic properties of this compound are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.
For a related compound, 1-Benzyl-4-(N-Boc-amino)piperidine, DFT calculations have been performed, providing insights into the electronic nature of the aminopiperidine core. colab.ws In a study on 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives, the HOMO and LUMO orbitals were found to be localized on different parts of the molecule. nih.gov Specifically, the HOMO orbitals were situated on the substituted phenyl quinazoline (B50416) moiety, while the LUMO orbitals were located on the 4-amino-piperidine-uracil part. nih.gov This suggests that in this compound, the HOMO is likely to be centered on the electron-rich amino group of the piperidine (B6355638) ring, while the LUMO may be associated with the carbonyl group of the acetamide (B32628) moiety.
The energy gap for a series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives was calculated to be in the range of -4.0 to -4.3 eV. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com
Table 1: Predicted Electronic Properties of this compound based on Analogous Structures
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| HOMO Localization | Primarily on the 4-amino group of the piperidine ring. | The amino group is the most electron-rich part of the molecule. |
| LUMO Localization | Primarily on the carbonyl group of the acetamide moiety. | The carbonyl group is the most electron-deficient site. |
| HOMO-LUMO Gap | Expected to be in the range of 4-5 eV. | Based on calculations for similar aminopiperidine derivatives. nih.govmdpi.com |
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is complex due to the flexibility of the piperidine ring and the rotational freedom around the C-N bonds of the acetamide group. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov For piperidine itself, the equatorial conformation of the N-H bond is more stable than the axial conformation. nih.gov In the case of 4-substituted piperidines, the conformational preference of the substituent is influenced by its size and electronic properties. researchgate.net
The acetamide group also exhibits conformational isomerism due to the partial double bond character of the C-N bond, leading to cis and trans rotamers. scielo.br The energy barrier for this rotation is typically in the range of 15-23 kcal/mol. scielo.br The relative stability of these rotamers is influenced by steric and electronic effects of the substituents. nih.gov
A comprehensive conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles and calculating the energy of each conformation. This would reveal the global and local energy minima, providing a picture of the most stable three-dimensional structures of the molecule.
Prediction of Spectroscopic Parameters (NMR, IR)
Theoretical calculations can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of the synthesized compound.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are commonly employed to predict NMR chemical shifts. researchgate.netscielo.br For piperidine derivatives, the chemical shifts of the ring protons and carbons are influenced by the nature and orientation of the substituents. researchgate.netresearchgate.net The protons and carbons of the acetamide group will also have characteristic chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments of this compound (based on analogous compounds)
| Fragment | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine Ring | Axial Protons | ~2.5-2.7 | - |
| Equatorial Protons | ~2.9-3.1 | - | |
| C2/C6 | - | ~50-55 | |
| C3/C5 | - | ~25-30 | |
| C4 | - | ~45-50 | |
| Acetamide | CH₂ | ~3.0-3.5 | ~55-60 |
| C=O | - | ~170-175 | |
| NH₂ | ~7.0-8.0 | - |
IR Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of the IR absorption bands. researchgate.netresearchgate.netnih.gov The key vibrational modes for this compound would include the N-H stretching of the primary and secondary amines, the C=O stretching of the amide, and the various C-H and C-N stretching and bending vibrations.
Table 3: Predicted IR Absorption Frequencies for Key Functional Groups of this compound (based on analogous compounds)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amine (NH₂) | N-H Stretch | 3300-3500 |
| Amide (C=O) | C=O Stretch | 1650-1680 |
| Amide (N-H) | N-H Stretch | 3200-3400 |
| Alkyl C-H | C-H Stretch | 2850-3000 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational flexibility of this compound and its interactions with solvent molecules over time. pnas.orgnih.govplos.orgbonvinlab.org By simulating the motion of the molecule in a box of water molecules, one can observe how the molecule changes its shape and how it forms hydrogen bonds and other interactions with the surrounding water. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-Clinical Focus)
SAR and QSAR studies are crucial in drug discovery for understanding how the chemical structure of a molecule relates to its biological activity. nih.govarabjchem.org These methods are used to guide the design of new compounds with improved potency and selectivity. nih.govcharnwooddiscovery.comyoutube.com
Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of the biological target, ligand-based drug design methods are employed. These approaches rely on the analysis of a set of molecules known to interact with the target. For this compound, one could explore its potential as a scaffold for developing new therapeutic agents by systematically modifying its structure and evaluating the impact on a desired biological activity.
For example, the 4-aminopiperidine (B84694) moiety is a common scaffold in medicinal chemistry. nih.govmdpi.com SAR studies on a series of 4-aminopiperidine derivatives have been conducted to optimize their activity as inhibitors of various enzymes and receptors. nih.gov Similarly, the acetamide group can be modified to explore different interactions with a target protein.
A QSAR model could be developed for a series of this compound analogs. This would involve synthesizing a library of compounds with variations at the 4-amino position and on the acetamide group. The biological activity of these compounds would then be measured, and a mathematical model would be created to correlate the structural features (descriptors) of the molecules with their activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Pharmacophore Modeling and Virtual Screening Applications
The compound this compound serves as a versatile scaffold in computational drug discovery, particularly in the realms of pharmacophore modeling and virtual screening. Its structural features, including a primary amine, a secondary amine within a piperidine ring, and an acetamide group, offer multiple points for interaction with biological targets, making it an attractive starting point for the design of novel therapeutic agents.
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound, a pharmacophore model can be developed based on its known interactions with a target protein or derived from a set of active compounds containing this scaffold. The key pharmacophoric features of this compound typically include:
Hydrogen Bond Donors (HBD): The primary amine (-NH2) and the amide (N-H) group.
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetamide group and the nitrogen atom in the piperidine ring.
Positive Ionizable Feature: The primary and secondary amines can be protonated at physiological pH.
Hydrophobic Features: The piperidine ring provides a hydrophobic core.
These features can be mapped in 3D space to create a pharmacophore hypothesis. This hypothesis then acts as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophoric pattern and are therefore likely to be active.
Virtual screening is a computational method that allows for the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. When this compound is used as a query or a reference structure, virtual screening can be performed in several ways:
Ligand-Based Virtual Screening: If the biological target is unknown or a high-resolution structure is unavailable, a pharmacophore model based on this compound and its active analogues can be used to screen databases for compounds with similar pharmacophoric features.
Structure-Based Virtual Screening: When the 3D structure of the target protein is known, this compound can be docked into the active site to understand its binding mode. The resulting protein-ligand interaction map can then be used to define a pharmacophore model for screening or to directly screen for compounds that can form similar interactions.
The utility of this compound in these applications has been demonstrated in studies on various drug targets. For instance, derivatives of 4-aminopiperidine have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) whiterose.ac.ukmdpi.com and as modulators of the 5-HT7 receptor. nih.gov In such studies, the aminopiperidine moiety often serves as a key anchoring fragment that interacts with specific residues in the target's active site.
Table 1: Hypothetical Pharmacophore Features and Constraints for a this compound-based Inhibitor
| Feature Type | Location | Vector | Radius (Å) |
| Hydrogen Bond Donor | Primary Amine | Outward | 1.5 |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Inward | 1.2 |
| Positive Ionizable | Piperidine Nitrogen | Centered | 1.0 |
| Hydrophobic | Center of Piperidine Ring | N/A | 2.0 |
Computational Investigation of Reaction Mechanisms in the Synthesis or Derivatization of this compound
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including those involved in the synthesis and derivatization of this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways, which is crucial for optimizing reaction conditions and predicting the formation of byproducts.
A common synthetic route to this compound involves the N-acetylation of 4-aminopiperidine. This reaction can be studied computationally to understand the nuances of the reaction mechanism.
Transition State Analysis and Reaction Pathway Elucidation
Transition state analysis is a cornerstone of computational reaction mechanism studies. A transition state is a high-energy, transient molecular configuration that connects reactants and products. Locating the transition state structure and calculating its energy provides the activation energy of the reaction, which is a key determinant of the reaction rate.
For the N-acetylation of 4-aminopiperidine with a reagent like acetyl chloride or acetic anhydride, computational methods such as Density Functional Theory (DFT) can be employed to elucidate the reaction pathway. The process would typically involve the following steps:
Reactant and Product Optimization: The 3D structures of the reactants (4-aminopiperidine and the acetylating agent) and the product (this compound) are geometrically optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure is performed along the reaction coordinate. This often involves techniques like linear synchronous transit (LST) or quadratic synchronous transit (QST) followed by optimization to a saddle point on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A true minimum on the potential energy surface (reactants and products) will have all real frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.
Through these calculations, a detailed reaction energy profile can be constructed, as illustrated in the hypothetical data below.
Table 2: Hypothetical Calculated Energies for the N-acetylation of 4-Aminopiperidine
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants (4-aminopiperidine + acetyl chloride) | 0.0 | 0 |
| Transition State | +15.2 | 1 |
| Intermediate (tetrahedral) | +2.5 | 0 |
| Product Complex (this compound + HCl) | -10.8 | 0 |
These computational investigations can also explore the role of solvents and catalysts in the reaction mechanism. For example, the presence of a base catalyst would alter the reaction pathway, and computational models can help to understand how the catalyst lowers the activation energy. Furthermore, computational studies can predict the regioselectivity of derivatization reactions on this compound, for instance, whether further substitution occurs at the primary amine or the amide nitrogen.
Investigation of Biological Activities and Molecular Mechanisms of 2 4 Aminopiperidin 1 Yl Acetamide and Its Derivatives Pre Clinical Focus
Exploration of Potential Molecular Targets and Pathways
The diverse biological activities of 2-(4-Aminopiperidin-1-yl)acetamide and its derivatives stem from their interactions with various molecular targets, including receptors and enzymes.
Receptor Binding Studies (e.g., GPCRs, Ion Channels, Nuclear Receptors)
Derivatives of this compound have been investigated for their ability to bind to a range of receptors. For instance, certain derivatives have been shown to interact with G protein-coupled receptors (GPCRs), which are a large family of receptors involved in many physiological processes. smolecule.com Research into N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, a related structural class, has predicted high affinity for the GABA-A receptor binding site, suggesting a potential for GABA-ergic activity. semanticscholar.org
Furthermore, some piperidine (B6355638) derivatives have been found to modulate the activity of ion channels. Specifically, 2-[(Piperidin-4-yl)amino]acetamide has been shown to exhibit state-dependent inhibition of neuronal voltage-gated sodium channels (VGSCs), with a preference for the inactivated state. smolecule.com This allosteric modulation, characterized by a shift in the steady-state inactivation curves, suggests a mechanism for reducing neuronal hyperexcitability without completely blocking the channel. smolecule.com
Enzyme Inhibition or Activation Assays (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase)
A significant area of research for this compound derivatives has been their potential as enzyme inhibitors.
A series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. who.intnih.gov Most of these synthesized compounds demonstrated promising activity against these enzymes. who.intnih.gov
In another study, a 4-aminopiperidine (B84694) derivative, EM127 (11C), which incorporates a 2-chloroethanoyl group, was designed as a site-specific covalent inhibitor of SMYD3, a methyltransferase implicated in cancer. uniba.it This compound showed a stronger inhibitory effect on SMYD3 compared to a reference inhibitor. uniba.it The IC50 value for compound 11C after a 24-hour incubation was determined to be 370 ± 21 nM. uniba.it
Derivatives of 4-aminopiperidine have also been explored as inhibitors of other enzymes. For example, a novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP4), an enzyme involved in glucose metabolism. researchgate.net One compound from this series, bearing a chloro substitution, exhibited promising inhibitory activity with an IC50 of 9.25 ± 0.57 µM and demonstrated a competitive type of inhibition with a Ki value of 12.01 µM. researchgate.net
Additionally, some substituted heterocyclic derivatives containing the 4-aminopiperidin-1-yl moiety have been identified as inhibitors of lysine-specific demethylase-1 (LSD1), another enzyme with implications in cancer. google.com
The table below summarizes the enzyme inhibition data for selected derivatives.
| Compound/Derivative Class | Target Enzyme(s) | Key Findings |
| N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Lipoxygenase (LOX) | Most synthesized compounds showed promising inhibitory activity. who.intnih.gov |
| EM127 (11C) | SMYD3 | Potent, site-specific covalent inhibitor with an IC50 of 370 ± 21 nM. uniba.it |
| 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives | Dipeptidyl peptidase-4 (DPP4) | A chloro-substituted derivative showed an IC50 of 9.25 ± 0.57 µM and a Ki of 12.01 µM. researchgate.net |
| Substituted heterocyclic derivatives | Lysine-specific demethylase-1 (LSD1) | Identified as inhibitors of LSD1. google.com |
Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
The interaction between this compound derivatives and their protein targets has been characterized using various biophysical techniques. For instance, a thienopyrimidine class of inhibitors of the menin-MLL interaction, which incorporates a piperidin-4-yl amine moiety, was shown to bind strongly to menin with a dissociation constant (Kd) of 24 nM. nih.govosti.gov Further optimization of this class of inhibitors led to a compound with an even more potent binding affinity to menin, with a Kd of 6.5 nM. osti.gov
X-ray crystallography has provided detailed insights into the binding modes of these inhibitors. The crystal structure of a 4-aminopiperidine derivative (EM127) bound to SMYD3 revealed its interaction with the substrate/histone binding pocket, specifically targeting Cys186. uniba.it Similarly, the crystal structure of a diaminopyrimidine derivative bound to CDK2 showed that the diaminopyrimidine core forms crucial hydrogen bonds with the hinge region of the enzyme, while the piperidine ring engages in hydrophobic contacts. researchgate.net
Cellular Assays and In Vitro Biological Profiling
The biological effects of this compound and its derivatives have been further investigated in cellular contexts.
Cell Line-Based Functional and Phenotypic Assays
Derivatives of this compound have demonstrated a range of activities in cell-based assays. For example, the SMYD3 inhibitor EM127 (11C) was found to reduce the proliferation of the MDA-MB-231 breast cancer cell line at low micromolar concentrations. uniba.it This compound also attenuated ERK signaling, which is regulated by SMYD3, in both HCT116 colorectal cancer and MDA-MB-231 breast cancer cells. uniba.it
In the context of antifungal research, a library of 4-aminopiperidines was synthesized and evaluated for their activity against various fungal strains. mdpi.com Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerged as promising candidates due to their in vitro antifungal activity against Candida spp. and Aspergillus spp. mdpi.com
Furthermore, in the investigation of NLRP3 inflammasome inhibitors, a series of benzo[d]imidazole-2-one derivatives were screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells. mdpi.com Several compounds were identified that could concentration-dependently inhibit IL-1β release in stimulated human macrophages. mdpi.com
The table below presents a summary of the cellular activities of selected derivatives.
| Derivative Class | Cell Line(s) | Observed Effect(s) |
| EM127 (11C) | MDA-MB-231, HCT116 | Reduced proliferation of MDA-MB-231 cells; attenuated ERK signaling in both cell lines. uniba.it |
| 1-benzyl-N-dodecylpiperidin-4-amine, N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro antifungal activity. mdpi.com |
| Benzo[d]imidazole-2-one derivatives | PMA-differentiated THP-1 cells | Inhibition of NLRP3-dependent pyroptosis and IL-1β release. mdpi.com |
| Menin-MLL inhibitor (Compound 28) | MLL-AF9 transformed murine bone marrow cells | Markedly reduced cell growth with a GI50 value of 34 nM. nih.gov |
Elucidation of Mechanism of Action in Defined Cellular Models
Studies in defined cellular models have helped to elucidate the mechanisms of action of these compounds. The SMYD3 inhibitor EM127 (11C) was shown to decrease the steady-state mRNA levels of genes important for tumor biology, such as cyclin-dependent kinase 2, c-MET, N-cadherin, and fibronectin 1, which are known to be regulated by SMYD3. uniba.it This provides a molecular basis for its anti-proliferative effects.
In the case of the antifungal 4-aminopiperidines, analysis of sterol patterns after incubation suggested that their mechanism of action involves the inhibition of the enzymes sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.com
For the menin-MLL inhibitors, a potent compound (compound 28) was shown to markedly reduce the cell growth of murine bone marrow cells transformed with MLL-AF9, with a GI50 value of 34 nM, while showing limited activity in control cells. nih.gov This demonstrates the specific on-target activity of the compound in a relevant leukemia cell model.
Effects on Intracellular Signaling Pathways and Biological Processes
The binding of this compound and its derivatives to specific molecular targets can modulate various intracellular signaling pathways critical in numerous physiological and pathological processes. smolecule.com Research indicates that these compounds can influence pathways related to neurotransmission and metabolic processes. smolecule.com
Derivatives of this compound have been investigated for their role in significant signaling cascades, including those mediated by the ERBB family of receptors. aacrjournals.org The MAPK and PI3K/AKT pathways are two major signaling cascades downstream of these receptors, and their aberrant activation is crucial in the development and progression of various cancers. aacrjournals.org
Furthermore, compounds containing the 4-aminopiperidine moiety have been designed as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. nih.govresearchgate.net Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. nih.gov The interaction of these derivatives with DPP-4 can affect the levels of incretin (B1656795) hormones, which in turn regulate insulin (B600854) secretion and blood glucose levels. nih.gov
The piperidine nucleus is also a key component in compounds targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for terminating acetylcholine (B1216132) signaling at cholinergic synapses. who.int Dysregulation of this signaling is implicated in neurodegenerative diseases such as Alzheimer's disease. who.int
In the context of inflammatory responses, derivatives have been developed to target the NLRP3 inflammasome, a multiprotein complex that plays a fundamental role in the response to exogenous and endogenous stimuli. mdpi.com Activation of the NLRP3 inflammasome leads to pyroptosis and the release of pro-inflammatory cytokines like IL-1β. mdpi.com This process can be triggered by various signals, including ion fluxes (K+, Na+, Cl-), reactive oxygen species (ROS) production, and lysosomal destabilization. mdpi.com
Additionally, 2,4-pyrimidinediamine compounds, which can be considered structural relatives, are known to inhibit signaling cascades initiated by the crosslinking of Fc receptors (FcεRI and FcγRI). google.com These pathways are heavily reliant on tyrosine kinases, such as Syk kinase, and are central to the degranulation of immune cells like mast cells and basophils. google.com
Protein kinase B (PKB or Akt) is another critical node in intracellular signaling, regulating cell growth and survival. acs.org Derivatives incorporating the 4-aminopiperidin-1-yl moiety have been optimized as potent, ATP-competitive inhibitors of PKB, demonstrating selectivity over other related kinases like PKA. acs.org
In Vivo Pre-Clinical Pharmacological Studies in Animal Models
Derivatives of this compound have demonstrated efficacy in various non-human disease models. For instance, specific thiouracil derivatives incorporating a 4-aminopiperidine moiety have shown significant antihyperglycemic effects in a streptozotocin-induced diabetic rat model. nih.gov A single dose of these compounds was able to significantly reduce glucose excursion during an oral glucose tolerance test. nih.gov
In the field of oncology, derivatives designed as inhibitors of Protein Kinase B (PKB/Akt) have been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. acs.org These compounds effectively modulated biomarkers of the PKB signaling pathway in vivo. acs.org
Furthermore, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were evaluated for their inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. who.int Many of these synthesized compounds displayed promising activity against these cholinesterase enzymes. who.int
The pharmacokinetic properties of this compound derivatives have been investigated in animal models to assess their drug-like properties. While some early 4-amino-4-benzylpiperidine derivatives underwent rapid metabolism in vivo, leading to high clearance and low oral bioavailability, further chemical modifications led to significant improvements. acs.org
Specifically, the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides resulted in compounds with potent and improved oral bioavailability. acs.org
In a study involving a potent and selective p21-activated kinase (PAK1) inhibitor with a 2-(4-aminopiperidin-1-yl) fragment, the compound exhibited very high clearance in rats, exceeding hepatic blood flow. nih.gov The volume of distribution was also substantial. nih.gov An intravenous infusion of this compound, compared to a bolus injection, resulted in a reduction of both clearance and the volume of distribution. nih.gov
Another study on a human CCR5 antagonist for HIV treatment, which contained a piperidine moiety, demonstrated excellent oral bioavailability and absorption in rats, dogs, and cynomolgus monkeys. acs.org The primary route of excretion was found to be through urine in rats and dogs, and through bile in monkeys. acs.org
Table 1: Pharmacokinetic Parameters of a PAK1 Inhibitor (GNE1) in Rats
| Parameter | IV Bolus | IV Infusion |
|---|---|---|
| Clearance (mL/min/kg) | 216 ± 53 | 121 ± 4 |
| Volume of Distribution (L/kg) | 20.5 ± 1.9 | 4.2 ± 1.2 |
| Renal Clearance (mL/min/kg) | 20 ± 1.2 | - |
Data from a study on a potent and selective PAK1 inhibitor containing a 2-(4-aminopiperidin-1-yl) fragment. nih.gov
Demonstrating that a compound binds to its intended target within a living organism is a critical step in drug development. For derivatives of this compound, target engagement studies are crucial to validate their mechanism of action.
One approach to confirm target engagement in a cellular context is the use of proteolysis targeting chimeras (PROTACs). diva-portal.org These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. acs.org The development of a PROTAC for a specific target, such as the NUDT5 protein, which involves linking a ligand for the target (potentially a derivative of this compound) to a ligand for an E3 ligase like CRBN or VHL, can provide evidence of target engagement within cells. diva-portal.orgacs.org
Another method to assess target occupancy is through competitive binding assays. For instance, a NanoBRET target engagement assay can be used to measure the ability of a compound to displace a tracer from a target kinase in live cells. nih.gov In a study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a compound was tested against a panel of 192 human kinases, showing high occupancy for its intended targets, CSNK2A1 and CSNK2A2, at a specific concentration. nih.gov This type of assay provides quantitative data on how well a compound engages its target in a physiological environment. nih.gov
For PKB/Akt inhibitors containing the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold, in vivo studies have demonstrated modulation of biomarkers related to the PKB signaling pathway, which serves as indirect evidence of target engagement. acs.org
Structure-Activity Relationship (SAR) Analysis for Modulating Biological Efficacy and Selectivity
The systematic investigation of how chemical structure relates to biological activity is fundamental in medicinal chemistry. For derivatives of this compound, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. who.int
The nature and position of substituents on the core structure of this compound and its analogs have a profound impact on their biological activity.
In a series of thiouracil derivatives designed as dipeptidyl peptidase IV (DPP-4) inhibitors, the presence of a heterocyclic substituted piperazine (B1678402) with an acetamide (B32628) linker was found to be crucial for potent inhibition. nih.gov Further SAR studies on 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives revealed that a chloro substitution on the phenyl moiety of the quinazoline (B50416) ring resulted in a compound with promising inhibitory activity against DPP-4. researchgate.net
For NLRP3 inflammasome inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, the linker connecting this moiety to a 2-chlorobenzene group was critical. mdpi.com An acetamide bridge was found to be active, while shortening the linker or removing the carbonyl group led to inactive compounds. mdpi.com
In the development of Protein Kinase B (PKB/Akt) inhibitors, the optimization of lipophilic substitution on a 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine core led to nanomolar inhibitors with significant selectivity over the related kinase PKA. acs.org Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors. acs.org
For pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors, replacing an acetamide group with a 1,2,4-triazol-4-yl group improved CSNK2A2 activity. nih.gov However, the introduction of solubilizing groups at the para-position of the aniline (B41778) ring, a strategy that is often successful, led to a significant drop in potency, highlighting the strict steric requirements around the CSNK2 active site. nih.gov
In the context of antimicrobial agents, SAR analysis of theophylline-1,2,4-triazole derivatives with an N-phenylacetamide moiety showed that both the nature and position of substituents on the aryl ring played a crucial role in protease inhibition. frontiersin.org An electron-withdrawing chloro group at the para position of the acetanilide (B955) aryl ring resulted in the most potent compound. frontiersin.org
Table 2: SAR of NLRP3 Inflammasome Inhibitors
| Linker Modification | Activity |
|---|---|
| Acetamide Bridge | Active |
| Shortened Linker | Inactive |
| Carbonyl Group Removed | Inactive |
Based on a study of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives. mdpi.com
Impact of Stereochemistry on Biological Activity
The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of many pharmaceutical compounds. For derivatives of this compound, particularly those developed as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the specific three-dimensional structure is paramount for effective interaction with the enzyme's active site. Preclinical research has demonstrated that even subtle changes in stereochemistry, such as the orientation of substituents on the piperidine ring, can lead to significant differences in inhibitory potency.
DPP-4 is a serine protease that plays a key role in glucose metabolism. nih.gov Inhibitors of this enzyme are a major class of therapeutics for type-2 diabetes. nih.gov The efficacy of these inhibitors often relies on precise interactions between the drug molecule and specific amino acid residues in the enzyme's active site pockets, such as the S1 and S2 subsites. nih.gov The aminopiperidine portion of the molecule is particularly crucial, as the primary amine typically forms strong ionic interactions with glutamate (B1630785) residues (E205, E206) in the active site. acs.org
Preclinical investigations into novel DPP-4 inhibitors have highlighted the profound impact of stereoisomerism. In a study focused on new inhibitors incorporating a novel tricyclic scaffold attached to the piperidine moiety, researchers synthesized and evaluated different diastereomers (non-mirror-image stereoisomers). nih.gov Specifically, the study compared the biological activity of cis and trans isomers, which differ in the spatial orientation of substituents relative to the plane of the piperidine ring.
The results consistently revealed that the cis-isomers were more potent inhibitors of DPP-4 than their corresponding trans counterparts. nih.gov This difference in activity is quantified by the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency.
Table 1: Comparative DPP-4 Inhibitory Activity of cis and trans Diastereomers
| Compound | Stereochemistry | DPP-4 IC₅₀ (nM) |
| 12a | trans | 130 ± 11 |
| 12b | cis | 44 ± 3 |
| 17 | trans | 110 ± 8 |
| 18 | cis | 34 ± 2 |
| Sitagliptin (Reference) | - | 22 ± 2 |
Data sourced from a study on novel tricyclic DPP-4 inhibitors. The compounds are derivatives featuring a modified acetamide group. nih.gov
Future Directions and Emerging Research Opportunities for 2 4 Aminopiperidin 1 Yl Acetamide
Development of Novel and Efficient Synthetic Routes
The development of cost-effective and efficient methods for synthesizing substituted piperidines is a critical endeavor in modern organic chemistry. mdpi.com Traditional approaches to synthesizing piperidine-acetamide hybrids often involve multi-step processes. smolecule.com A common method includes the activation of 4-aminopiperidine (B84694) with chloroacetyl chloride, followed by nucleophilic displacement. smolecule.com
Key areas for advancement in synthetic methodologies include:
Catalyst Development: Investigating novel metal-based and organocatalysts to improve reaction efficiency and stereoselectivity. mdpi.com
One-Pot Reactions: Designing multi-component reactions to reduce the number of synthetic steps, saving time and resources. globalresearchonline.netresearchgate.net
Flow Chemistry: Implementing continuous flow technologies for safer, more scalable, and efficient production.
Identification of Undiscovered Biological Targets and New Therapeutic Applications
While 2-(4-Aminopiperidin-1-yl)acetamide and its analogs have shown potential in targeting neurological disorders and as enzyme inhibitors, the full spectrum of their biological activities remains largely unexplored. smolecule.com The piperidine (B6355638) nucleus is a common feature in numerous biologically active compounds, suggesting a wide range of potential therapeutic applications. who.int
Future research will aim to identify new biological targets for this compound and its derivatives. This will involve comprehensive screening against a wide array of receptors, enzymes, and other cellular components. Techniques such as high-throughput screening (HTS) of compound libraries will be instrumental in this discovery process. chemrxiv.org
Potential new therapeutic areas for investigation include:
Oncology: Evaluating the anti-proliferative activity of novel derivatives against various cancer cell lines. nih.gov
Infectious Diseases: Exploring the potential antimicrobial and antifungal properties of this chemical scaffold. mdpi.com
Inflammatory Diseases: Investigating the role of these compounds in modulating inflammatory pathways. who.int
Integration of Advanced Computational Modeling for Rational Design and Optimization
Computational modeling and in silico screening are becoming indispensable tools in modern drug discovery. nih.gov These methods allow for the rational design and optimization of lead compounds by predicting their binding affinities and pharmacokinetic properties. For piperidine-containing compounds, quantitative structure-activity relationship (QSAR) models and molecular docking studies have already been employed to understand their interaction with biological targets. smolecule.com
The integration of more advanced computational techniques will be a key future direction. This includes the use of machine learning algorithms and artificial intelligence to analyze large datasets and predict the biological activity of novel analogs of this compound. acs.orgacs.org These approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for therapeutic success.
Future computational efforts will likely focus on:
Enhanced Molecular Dynamics Simulations: To better understand the dynamic interactions between the compound and its biological targets. frontiersin.org
AI-Driven de novo Design: To generate novel molecular structures with optimized properties.
ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity of new derivatives, reducing the likelihood of late-stage failures in drug development. rsc.org
Synergistic Research with Emerging Technologies in Drug Discovery and Chemical Biology
The synergy between traditional chemical synthesis and emerging technologies in drug discovery and chemical biology presents exciting opportunities for the future of this compound research. The development of novel chemical probes based on this scaffold will enable a deeper understanding of its mechanism of action and biological pathways. whiterose.ac.uk
High-throughput screening (HTS) technologies will allow for the rapid evaluation of large libraries of derivatives against various biological targets. chemrxiv.org Furthermore, the application of chemoproteomics and other "omics" technologies can help to identify the cellular targets of these compounds on a global scale.
Key emerging technologies that will impact future research include:
Chemical Genetics: To dissect the function of specific proteins and pathways using small molecule probes.
DNA-Encoded Libraries (DELs): For the rapid synthesis and screening of vast numbers of compounds.
Organ-on-a-Chip Technology: To provide more physiologically relevant models for preclinical testing.
By embracing these future directions and emerging technologies, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.
Q & A
Q. What are the recommended methods for synthesizing 2-(4-Aminopiperidin-1-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as coupling 4-aminopiperidine derivatives with acetamide precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or THF .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC for reaction progress .
- Optimization : Adjust temperature (60–80°C) and reaction time (12–24 hours) to balance yield and purity. Catalytic amounts of DMAP may enhance efficiency .
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure | Chemical shifts (e.g., δ ~2.0 ppm for piperidine protons, δ ~170 ppm for amide carbonyl) |
| IR Spectroscopy | Identify functional groups | Absorption bands (e.g., ~1650 cm⁻¹ for amide C=O, ~3300 cm⁻¹ for NH₂) |
| Mass Spectrometry | Verify molecular weight | Molecular ion peak (e.g., [M+H]⁺ at calculated m/z) |
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?
- Solubility screening : Test in solvents (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or HPLC .
- Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH) over 1–4 weeks, with LC-MS analysis .
Advanced Research Questions
Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of this compound derivatives?
- Derivatization : Synthesize analogs with modified substituents (e.g., fluorophenyl, methyl groups) and compare bioactivity .
- Computational modeling : Perform docking studies to predict binding affinities with target proteins (e.g., enzymes, receptors) .
Q. How can researchers design experiments to evaluate the biological activity of this compound, and what analytical methods are used?
- Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinase or protease targets) .
- Cellular studies : Assess cytotoxicity via MTT assays and apoptosis markers (e.g., caspase-3 activation) .
- Pharmacokinetics : Conduct in vivo studies to evaluate bioavailability and metabolic stability using LC-MS/MS .
Q. What approaches are used to resolve contradictions in spectroscopic or pharmacological data for this compound derivatives?
Q. What methodologies are applied to optimize the synthetic yield and scalability of this compound while maintaining purity?
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | THF or DMF | Enhances solubility of intermediates |
| Catalyst | DMAP (5 mol%) | Reduces side reactions |
| Workup | pH-controlled extraction | Minimizes degradation |
Key Considerations for Advanced Studies
- Mechanistic insights : Investigate interactions with biological targets via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Data reproducibility : Document reaction conditions (e.g., humidity, catalyst lot) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
